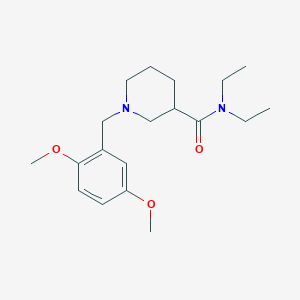

![molecular formula C21H22N2O3 B5062306 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5062306.png)

4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar benzamide derivatives involves various chemical strategies aimed at introducing specific functional groups that influence the compound's properties and activities. For instance, the synthesis of benzisoxazole derivatives as acetylcholinesterase inhibitors involves alkylation reactions and has been shown to produce compounds with high specificity and activity, albeit with varied success in terms of brain permeability and distribution (Brown-Proctor et al., 1999). Such methods could potentially be adapted for the synthesis of "4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide," focusing on achieving the desired structural configuration and functionalization to optimize the compound's activity and selectivity.

Molecular Structure Analysis

The molecular structure of benzamide derivatives plays a crucial role in their chemical behavior and interaction with biological targets. Studies involving X-ray diffraction and density functional theory (DFT) calculations, such as those on novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, reveal insights into molecular geometry, electronic properties, and intermolecular interactions that influence compound stability and reactivity (Demir et al., 2015). These analyses are fundamental in understanding the behavior of "4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide" at a molecular level, predicting its interactions with biological molecules.

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, influenced by their functional groups and molecular structure. The reactivity can be tailored through structural modifications, as demonstrated in the synthesis of benzodiazepine derivatives, where specific substituents affect the course of reductive cyclization reactions (Bhaskar et al., 2019). Such insights could guide the development of synthetic routes and reaction conditions suitable for "4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide," enhancing yield and purity.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are critical for their application and handling. For example, polymorphic studies of benzothiazine derivatives reveal the impact of crystal packing and intermolecular interactions on the compound's stability and biological activity, indicating that such properties could significantly influence the effectiveness of "4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide" in practical applications (Shishkina et al., 2022).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other molecules, stability under various conditions, and interaction with biological targets, is crucial for predicting the behavior of benzamide derivatives in different environments. The anticonvulsant activity of ameltolide analogues, including 4-amino-N-(2-ethylphenyl)benzamide, illustrates the significance of chemical structure in determining biological activity, suggesting that similar analyses could shed light on the potential applications and limitations of "4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide" in various contexts (Lambert et al., 1995).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been used to assess cell viability as a function of redox potential

Mode of Action

Compounds with similar structures have been shown to interact with their targets and cause changes in cell viability . The specific interactions and changes caused by this compound require further investigation.

Biochemical Pathways

Based on the similar compounds, it can be inferred that it may affect the redox potential pathways

Result of Action

Propriétés

IUPAC Name |

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-4-16-7-5-6-8-20(16)22-21(24)17-9-11-18(12-10-17)25-13-19-14(2)23-26-15(19)3/h5-12H,4,13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQIYFSXGHLSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323169 | |

| Record name | 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268541 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide | |

CAS RN |

790683-80-6 | |

| Record name | 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

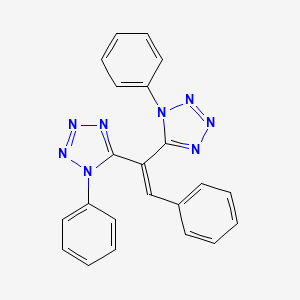

![3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5062227.png)

![3-({1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5062250.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3,5-dimethylbenzamide](/img/structure/B5062257.png)

![1-(2-cyclohexylethyl)-N-[(6-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062263.png)

![tert-butyl 4-hydroxy-2-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5062280.png)

![2-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5062295.png)

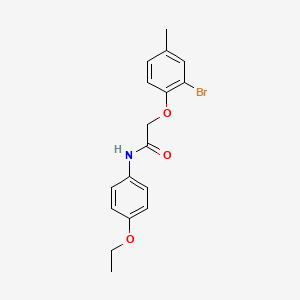

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5062313.png)

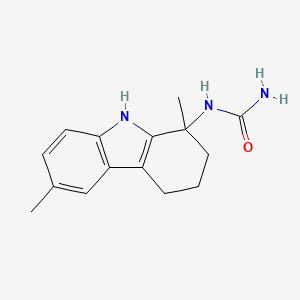

![6-methyl-5-[5-({[2-(1-pyrrolidinyl)ethyl]thio}methyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5062316.png)

![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5062335.png)

![N-[2-(3-chlorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5062341.png)